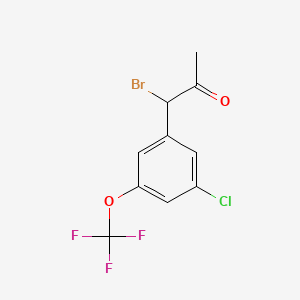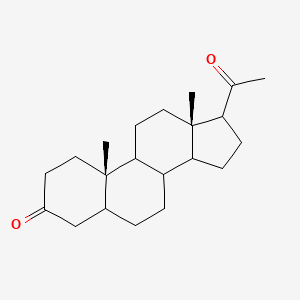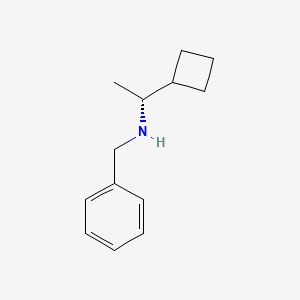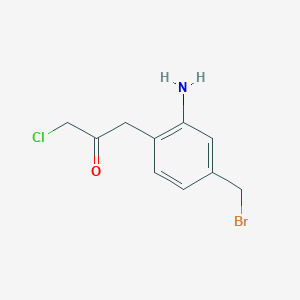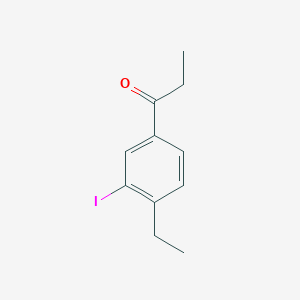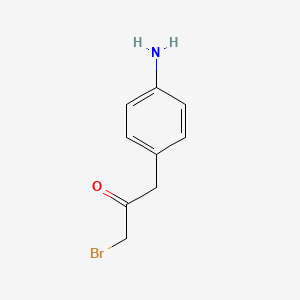
1-(4-Aminophenyl)-3-bromopropan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Aminophenyl)-3-bromopropan-2-one is an organic compound characterized by the presence of an amino group attached to a phenyl ring, which is further connected to a bromopropanone moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Aminophenyl)-3-bromopropan-2-one typically involves the bromination of 1-(4-aminophenyl)propan-2-one. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
化学反応の分析
Types of Reactions: 1-(4-Aminophenyl)-3-bromopropan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate or nitric acid.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols) in polar solvents like ethanol or water.
Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or ether.
Oxidation: Potassium permanganate or nitric acid in aqueous or acidic conditions.
Major Products Formed:
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Reduction: Formation of 1-(4-aminophenyl)-3-hydroxypropan-2-one.
Oxidation: Formation of 1-(4-nitrophenyl)-3-bromopropan-2-one.
科学的研究の応用
1-(4-Aminophenyl)-3-bromopropan-2-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique chemical structure.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its reactivity and functional groups.
作用機序
The mechanism of action of 1-(4-Aminophenyl)-3-bromopropan-2-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromopropanone moiety can undergo nucleophilic attack, leading to the formation of covalent bonds with target proteins or enzymes. This interaction can modulate the activity of these biomolecules, resulting in various biological effects.
類似化合物との比較
1-(4-Aminophenyl)-2-bromopropan-2-one: Similar structure but with a different position of the bromine atom.
1-(4-Aminophenyl)-3-chloropropan-2-one: Chlorine instead of bromine, leading to different reactivity and properties.
1-(4-Nitrophenyl)-3-bromopropan-2-one: Nitro group instead of amino group, resulting in different chemical and biological activities.
Uniqueness: 1-(4-Aminophenyl)-3-bromopropan-2-one is unique due to the presence of both an amino group and a bromopropanone moiety, which confer distinct reactivity and potential applications. The combination of these functional groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields.
特性
分子式 |
C9H10BrNO |
|---|---|
分子量 |
228.09 g/mol |
IUPAC名 |
1-(4-aminophenyl)-3-bromopropan-2-one |
InChI |
InChI=1S/C9H10BrNO/c10-6-9(12)5-7-1-3-8(11)4-2-7/h1-4H,5-6,11H2 |
InChIキー |
GOPLZNRUBPFFPV-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CC(=O)CBr)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


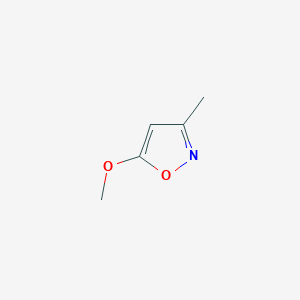

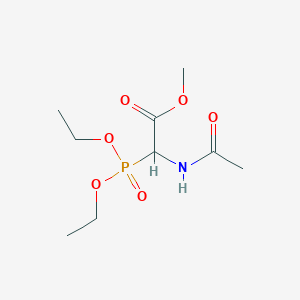
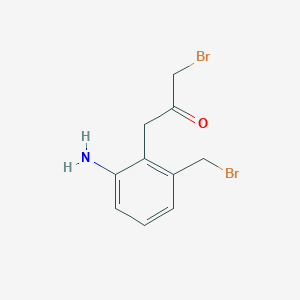
![tert-butyl 8-chloro-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate](/img/structure/B14058277.png)
